4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated using nitric acid and hydrochloric acid, respectively.
Coupling with benzoic acid: The nitrated and chlorinated pyrazole is then coupled with benzoic acid or its derivatives using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).
Major Products
Reduction: 4-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: 4-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Esterification: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate esters.
Scientific Research Applications
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro and chloro substituents on the pyrazole ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: is similar to other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both nitro and chloro groups on the pyrazole ring can enhance its reactivity and potential for further functionalization.
Biological Activity
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN3O3
- Molecular Weight : 253.67 g/mol
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Specifically, compounds with similar structures to this compound have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, the compound helps mitigate inflammatory responses.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress .
Study 1: Anticancer Efficacy
A study investigated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity against breast and liver cancer cells, with IC50 values in the micromolar range .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of pyrazole derivatives. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Data Table
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPOIGJDZZNZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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